molecular formula C13H19ClNO3PS2 B1665504 Anilofos CAS No. 64249-01-0

Anilofos

Cat. No. B1665504
CAS RN: 64249-01-0
M. Wt: 367.9 g/mol
InChI Key: NXQDBZGWYSEGFL-UHFFFAOYSA-N
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Description

Anilofos is a pre-emergence and early post-emergence selective herbicide used for controlling annual grasses, sedges, and some broad-leaved weeds in transplanted and direct-seeded rice . It is absorbed by the weeds primarily through the roots and to some extent through newly emerging shoots and young leaves .


Synthesis Analysis

The synthesis of Anilofos involves a reaction procedure with water as a solvent. A phase transfer catalyst is added during the reaction, and condensation and crystallization are completed in a single step . The reaction liquid is cooled after the reaction is finished, and Anilofos crystals are directly precipitated in water .


Molecular Structure Analysis

The molecular formula of Anilofos is C13H19ClNO3PS2 . Its average mass is 367.852 Da and its monoisotopic mass is 367.023254 Da .


Chemical Reactions Analysis

Anilofos has been found to have mutagenic effects, as determined by the Ames/Salmonella/microsome test . Its cytotoxic and genotoxic effects were also determined by chromosome aberration (CA), sister chromatid exchange (SCE), and micronucleus (MN) test in human peripheral blood lymphocytes .


Physical And Chemical Properties Analysis

Anilofos has a density of 1.3±0.1 g/cm3, a boiling point of 443.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 94.2±0.3 cm3, and a molar volume of 278.1±3.0 cm3 .

Scientific Research Applications

Environmental Fate Studies

Anilofos has been the subject of environmental fate studies due to its widespread use as an organophosphorus herbicide. Research has focused on understanding the degradation, sorption, photolysis, and mobility of anilofos in soils to assess its environmental risk for groundwater .

Herbicide Efficacy

As an organophosphate herbicide, Anilofos is utilized to control annual grass weeds and sedges. Its low aqueous solubility and volatility are factors considered in its application, with studies examining its persistence in soil systems under various conditions .

Cytotoxicity Assessment

The potential cytotoxic effects of Anilofos have been evaluated using the Allium cepa assay. This involves determining the EC50 value (the concentration at which 50% inhibition of root growth occurs) and applying various concentrations to onion roots to assess the impact on root meristematic cells .

Mutagenicity Testing

Anilofos has been tested for mutagenic effects using the Ames/Salmonella/microsome test. Additionally, its cytotoxic and genotoxic effects have been determined through chromosome aberration (CA), sister chromatid exchange (SCE), and micronucleus (MN) tests in human peripheral blood lymphocytes .

Safety and Hazards

Anilofos is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Anilofos .

Mechanism of Action

Target of Action

Anilofos is an organophosphate herbicide . Its primary targets are annual grass weeds and sedges . It is used for pre-emergence and early post-emergence control of these weeds in directly sown and transplanted rice crops .

Mode of Action

Anilofos acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synapse. By inhibiting this enzyme, Anilofos increases the concentration of acetylcholine in the synapse, leading to overstimulation of the nervous system. This overstimulation is toxic to the target organisms, causing their death .

Biochemical Pathways

The primary biochemical pathway affected by Anilofos is the cholinergic pathway. By inhibiting acetylcholinesterase, Anilofos disrupts the normal functioning of this pathway, leading to the overstimulation of the nervous system . This overstimulation can cause a variety of downstream effects, including muscle contractions, paralysis, and ultimately death .

Pharmacokinetics

Anilofos has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on conditions . Anilofos is moderately toxic to mammals via the oral route . It is also a neurotoxin and a recognized irritant . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .

Result of Action

The primary result of Anilofos action is the death of the target organisms. By disrupting the normal functioning of the cholinergic pathway, Anilofos causes overstimulation of the nervous system, leading to muscle contractions, paralysis, and ultimately death .

Action Environment

Anilofos is widely used in China . Little is known about the processes governing the environmental fate of anilofos in soils and its environmental risk for groundwater . Several environmental fate studies were performed concerning the degradation, sorption, photolysis, and mobility of Anilofos in soils . The degradation of Anilofos in three Chinese soil samples followed first-order kinetics, with half-lives between 64.2 d-161.2 d . The adsorption coefficient (KF) values for the three soils were 10.67 (loam), 31.29 (clay), and 11.63 (sand) . No notable photolysis of Anilofos occurred on the soil surface . Leaching tests indicated that Anilofos moved very slowly on the three types of soil thin layer . Thus, the leaching behavior of Anilofos coincided well with the results of the batch sorption and degradation experiments .

properties

IUPAC Name

N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQDBZGWYSEGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClNO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058149
Record name Anilofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anilofos

CAS RN

64249-01-0
Record name Anilofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64249-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anilofos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anilofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate
Source European Chemicals Agency (ECHA)
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Record name ANILOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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